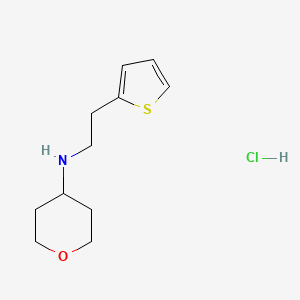

N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride

Vue d'ensemble

Description

N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound with a molecular formula of C11H17NOS·HCl. This compound features a thiophene ring, a tetrahydropyran ring, and an amine group, making it a versatile molecule in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).

Attachment of the Ethyl Group: The thiophene ring is then functionalized with an ethyl group through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is synthesized via the hydrogenation of dihydropyran using a palladium catalyst.

Amine Introduction: The amine group is introduced through reductive amination, where the tetrahydropyran ring is reacted with an amine source like ammonia or an amine derivative in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).

Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring is common to optimize reaction conditions and minimize human error.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to remove the thiophene ring’s sulfur atom, forming a saturated hydrocarbon.

Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Substitution: Alkyl halides (e.g., methyl iodide), base (e.g., sodium hydroxide)

Major Products

Oxidation: Thiophene sulfoxides, thiophene sulfones

Reduction: Saturated hydrocarbons

Substitution: Secondary or tertiary amines

Applications De Recherche Scientifique

Chemistry

N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride serves as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new materials and pharmaceuticals.

Biology

The compound is investigated for its potential bioactive properties:

- Neuroprotective Effects : Studies indicate that related tetrahydropyran derivatives can reduce oxidative stress markers in neuronal cell lines, suggesting potential neuroprotective effects.

- Antidepressant Activity : Research has shown that similar compounds may enhance serotonergic transmission, indicating possible antidepressant properties.

Medicine

This compound is explored for therapeutic applications:

- Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent, potentially through inhibition of cyclooxygenase enzymes.

- Antimicrobial Activities : Its antimicrobial properties are being studied, with preliminary results indicating effectiveness against various pathogens.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique structure allows it to be employed in developing organic semiconductors and corrosion inhibitors.

Neuroprotective Effects

A study conducted on tetrahydropyran derivatives highlighted their ability to protect neuronal cells from oxidative stress. The results indicated improved cell viability under neurotoxic conditions, suggesting a protective mechanism that warrants further investigation.

Antidepressant Activity

Research exploring the antidepressant potential of tetrahydropyran derivatives revealed that these compounds might enhance serotonin levels by inhibiting reuptake mechanisms. This finding supports their potential use in treating depression.

Anticancer Properties

Preliminary investigations into the anticancer effects of related compounds demonstrated cytotoxic activity against various cancer cell lines. Mechanistic studies suggested that these compounds induce apoptosis and cause cell cycle arrest, making them candidates for further development as anticancer agents.

Mécanisme D'action

The mechanism of action of N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. The compound’s overall structure allows it to fit into specific binding sites, altering the activity of target proteins and enzymes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid share the thiophene ring structure.

Tetrahydropyran derivatives: Compounds like tetrahydro-2H-pyran-4-ol and tetrahydro-2H-pyran-4-one share the tetrahydropyran ring structure.

Amine derivatives: Compounds like N-ethyl-2-pyrrolidone and N-methyl-2-pyrrolidone share the amine functional group.

Uniqueness

N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride is unique due to its combination of a thiophene ring, a tetrahydropyran ring, and an amine group. This combination provides a versatile scaffold for various chemical reactions and potential biological activities, making it a valuable compound in scientific research and industrial applications.

Activité Biologique

N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a tetrahydropyran ring fused with an ethyl group and a thiophene moiety. Its structural formula can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 225.31 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Research indicates that compounds containing thiophene and tetrahydropyran structures often interact with various biological targets, including neurotransmitter receptors and enzymes involved in signal transduction. The specific mechanism of action for this compound is still under investigation, but it may involve modulation of neurotransmitter systems or inhibition of specific kinases.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of related tetrahydropyran derivatives on neuronal cell lines. The results indicated that these compounds could reduce oxidative stress markers and improve cell viability under neurotoxic conditions.

- Antidepressant Activity : Another research effort explored the antidepressant potential of similar compounds, suggesting that they may enhance serotonergic transmission through selective serotonin reuptake inhibition.

- Anticancer Properties : Preliminary studies have shown that tetrahydropyran derivatives exhibit cytotoxic effects against various cancer cell lines, likely through apoptosis induction and cell cycle arrest mechanisms.

Table 2: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Neuroprotective | Reduced oxidative stress | |

| Antidepressant | Enhanced serotonergic transmission | |

| Anticancer | Induced apoptosis in cancer cells |

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Early data suggest moderate bioavailability with potential for central nervous system penetration due to its lipophilic nature.

Toxicological Profile

Toxicological assessments reveal that while the compound shows promise in therapeutic applications, further studies are necessary to evaluate its safety profile comprehensively. Initial findings indicate low acute toxicity in animal models, but chronic exposure studies are warranted.

Propriétés

IUPAC Name |

N-(2-thiophen-2-ylethyl)oxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NOS.ClH/c1-2-11(14-9-1)3-6-12-10-4-7-13-8-5-10;/h1-2,9-10,12H,3-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSSBBAJHHLIBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCCC2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.